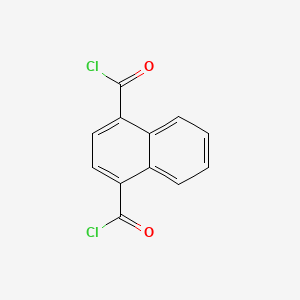

Naphthalene-1,4-dicarbonyl dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalene-1,4-dicarbonyl dichloride is a useful research compound. Its molecular formula is C12H6Cl2O2 and its molecular weight is 253.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Synthesis

Naphthalene-1,4-dicarbonyl dichloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, leading to the formation of complex molecules that are valuable in pharmaceuticals and agrochemicals. For instance, it has been used to synthesize bis(4H-3,1-benzoxazin-4-one) derivatives, which are significant in developing new materials and biologically active compounds .

2. Synthesis of Naphthalene Derivatives

The compound serves as a precursor for synthesizing naphthalene-based derivatives with potential biological activities. Research has demonstrated that modifications to the naphthalene structure can yield compounds with enhanced properties, including antimicrobial and anticancer activities. These derivatives often exhibit improved pharmacological profiles due to their structural diversity .

Medicinal Chemistry

1. Anticancer Properties

Recent studies have highlighted the potential of naphthalene derivatives, including those synthesized from this compound, in cancer therapy. For example, novel naphthalene-heterocycle hybrids have shown promise in treating multifactorial diseases such as cancer and neurodegenerative disorders. These hybrids leverage the pharmacological benefits of both naphthalene and heterocyclic compounds to enhance therapeutic efficacy while minimizing toxicity .

2. Antimicrobial Activity

Naphthalene derivatives have been explored for their antimicrobial properties. Compounds derived from this compound have demonstrated significant activity against various bacterial strains and fungi. This has led to investigations into their use as potential agents in treating infections resistant to conventional antibiotics .

Case Studies

Analyse Des Réactions Chimiques

Amide Bond Formation

The dichloride reacts with amines or amides to form amide derivatives. For example, coupling with 4-methoxybenzensulfonamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) yields acylsulfonamide intermediates, which can be further reduced to methyl sulfonamides or alkylated to produce derivatives like 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid .

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Amide Coupling | EDC, DMAP | Acylsulfonamides |

| Reduction | BH₃·Me₂S | Methyl sulfonamides |

Nucleophilic Substitution

The dichloride undergoes nucleophilic attack by alcohols or amines, replacing chlorine atoms with hydroxyl or amino groups. Sodium naphthalenide-mediated reactions, though primarily studied for naphthalene derivatives, suggest analogous electron transfer or proton abstraction mechanisms .

Reduction Reactions

Reduction of carbonyl groups using borane dimethyl sulfide complex (BH₃·Me₂S) converts the dichloride into diols or diols derivatives, as demonstrated in the synthesis of 1,4-bis(arylsulfonamidomethyl)naphthalene .

Electron Transfer Reactions

While not directly observed for the dichloride, related naphthalene diimide derivatives exhibit electron transfer reactivity. For example, carboxyalkyl-substituted naphthalene diimides undergo intramolecular electron transfer from carboxylate groups to excited states, producing reactive radicals .

Characterization Methods

Propriétés

Formule moléculaire |

C12H6Cl2O2 |

|---|---|

Poids moléculaire |

253.08 g/mol |

Nom IUPAC |

naphthalene-1,4-dicarbonyl chloride |

InChI |

InChI=1S/C12H6Cl2O2/c13-11(15)9-5-6-10(12(14)16)8-4-2-1-3-7(8)9/h1-6H |

Clé InChI |

VIUHYPPHBQZSPF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)C(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.